molecular formula C12H11NO2 B11899471 6-Ethylquinoline-4-carboxylic acid

6-Ethylquinoline-4-carboxylic acid

Cat. No.: B11899471
M. Wt: 201.22 g/mol
InChI Key: YBOFKSXPUZMEST-UHFFFAOYSA-N
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Description

6-Ethylquinoline-4-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry. The presence of the carboxylic acid group at the 4-position and an ethyl group at the 6-position of the quinoline ring makes this compound unique and potentially useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Ethylquinoline-4-carboxylic acid can be synthesized through various methods. One common method involves the Pfitzinger reaction, where isatins react with ketones under acidic conditions to form quinoline-4-carboxylic acid derivatives . The reaction typically involves the use of potassium hydroxide in an aqueous medium, followed by acidification to obtain the desired product.

Another method involves the microwave-assisted synthesis, which is a green and efficient approach. This method uses microwave irradiation to promote the reaction between isatins and ketones, resulting in higher yields and shorter reaction times .

Industrial Production Methods

Industrial production of this compound may involve large-scale Pfitzinger reactions or microwave-assisted synthesis. The choice of method depends on factors such as cost, efficiency, and environmental impact. The use of green chemistry principles, such as solvent-free conditions and reusable catalysts, is becoming increasingly important in industrial production .

Chemical Reactions Analysis

Types of Reactions

6-Ethylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The ethyl group at the 6-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents such as bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.

Major Products

The major products formed from these reactions include various quinoline-4-carboxylic acid derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

6-Ethylquinoline-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Ethylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. For example, as an inhibitor of alkaline phosphatases, it binds to the active site of the enzyme, preventing its activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

    Quinoline-4-carboxylic acid: Lacks the ethyl group at the 6-position.

    6-Methylquinoline-4-carboxylic acid: Has a methyl group instead of an ethyl group at the 6-position.

    8-Ethylquinoline-4-carboxylic acid: The ethyl group is at the 8-position instead of the 6-position.

Uniqueness

6-Ethylquinoline-4-carboxylic acid is unique due to the specific positioning of the ethyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and industrial applications .

Biological Activity

6-Ethylquinoline-4-carboxylic acid is a member of the quinoline family, which has garnered attention due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including antimicrobial, antiviral, and anticancer properties. Understanding its biological activity is crucial for exploring its applications in drug development.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C_11H_9NO_2
  • Molecular Weight : 189.19 g/mol
  • IUPAC Name : this compound

This compound features a quinoline ring with an ethyl group at the sixth position and a carboxylic acid functional group at the fourth position, contributing to its biological reactivity.

This compound interacts with various biological targets, including enzymes and receptors. Its mechanism of action involves:

  • Enzyme Inhibition : It may inhibit cytochrome P450 enzymes, which play a significant role in drug metabolism and synthesis of endogenous compounds.
  • Cell Signaling Modulation : The compound can influence cell signaling pathways, affecting gene expression related to cell cycle regulation and apoptosis.

Antimicrobial Activity

Research indicates that quinoline derivatives, including this compound, exhibit notable antimicrobial properties. A study highlighted that compounds with similar structures showed significant antibacterial and antifungal activities against various pathogens .

Pathogen Activity
Xanthomonas oryzaeBetter activity than norfloxacin
Rhizoctonia solaniInhibition rates of 83% - 94% at 200 mg/L

Anticancer Potential

Quinoline derivatives have been explored for their anticancer properties. Preliminary studies suggest that this compound could induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation.

Case Studies

  • Antibacterial Activity Against Plant Pathogens :
    A series of quinoline derivatives were synthesized and tested for their antibacterial activity. The results indicated that certain compounds exhibited superior efficacy against Xanthomonas oryzae compared to standard antibiotics like norfloxacin .
  • Antifungal Evaluation :
    In vitro studies demonstrated that derivatives similar to this compound displayed significant antifungal activity against Rhizoctonia solani, suggesting potential agricultural applications .

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

6-ethylquinoline-4-carboxylic acid

InChI

InChI=1S/C12H11NO2/c1-2-8-3-4-11-10(7-8)9(12(14)15)5-6-13-11/h3-7H,2H2,1H3,(H,14,15)

InChI Key

YBOFKSXPUZMEST-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=CN=C2C=C1)C(=O)O

Origin of Product

United States

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